molecular formula C14H21N4O7P2+ B1238801 Pyrithiamine Pyrophosphate

Pyrithiamine Pyrophosphate

Cat. No. B1238801
M. Wt: 419.29 g/mol
InChI Key: ZHKSTKOYQKNDSJ-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrithiamine Pyrophosphate is a synthetic compound that mimics the structure and function of thiamine pyrophosphate, an essential coenzyme in various biochemical processes. This compound is primarily used in scientific research to study thiamine metabolism and its associated pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrithiamine Pyrophosphate is synthesized through the phosphorylation of pyrithiamine. The process involves the use of thiamine pyrophosphokinase, which transfers a pyrophosphate group from a nucleoside triphosphate, such as ATP, to pyrithiamine . The reaction conditions typically require a buffered aqueous solution and the presence of magnesium ions to facilitate the enzymatic activity .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction, including temperature, pH, and substrate concentration. The product is then purified using chromatographic techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Pyrithiamine Pyrophosphate undergoes various chemical reactions, including phosphorylation, dephosphorylation, and hydrolysis. These reactions are essential for its function as a coenzyme and its role in metabolic pathways .

Common Reagents and Conditions: The phosphorylation of pyrithiamine to form this compound requires thiamine pyrophosphokinase and ATP as the phosphate donor. The reaction is facilitated by magnesium ions and occurs in a buffered aqueous solution . Dephosphorylation and hydrolysis reactions typically involve phosphatases and occur under physiological conditions .

Major Products Formed: The primary product of the phosphorylation reaction is this compound. Dephosphorylation and hydrolysis reactions yield pyrithiamine and inorganic phosphate .

Mechanism of Action

Pyrithiamine Pyrophosphate exerts its effects by mimicking the structure and function of thiamine pyrophosphate. It binds to thiamine-dependent enzymes and acts as a coenzyme in various biochemical reactions. The primary molecular targets of this compound include transketolase, pyruvate dehydrogenase complex, and alpha-ketoglutarate dehydrogenase complex . These enzymes play crucial roles in energy metabolism and the oxidative stress response .

properties

Molecular Formula

C14H21N4O7P2+

Molecular Weight

419.29 g/mol

IUPAC Name

2-[1-[(4-amino-2-methylpyrimidin-5-yl)methyl]-2-methylpyridin-1-ium-3-yl]ethyl phosphono hydrogen phosphate

InChI

InChI=1S/C14H20N4O7P2/c1-10-12(5-7-24-27(22,23)25-26(19,20)21)4-3-6-18(10)9-13-8-16-11(2)17-14(13)15/h3-4,6,8H,5,7,9H2,1-2H3,(H4-,15,16,17,19,20,21,22,23)/p+1

InChI Key

ZHKSTKOYQKNDSJ-UHFFFAOYSA-O

SMILES

CC1=C(C=CC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)O

Canonical SMILES

CC1=C(C=CC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrithiamine Pyrophosphate
Reactant of Route 2
Reactant of Route 2
Pyrithiamine Pyrophosphate
Reactant of Route 3
Pyrithiamine Pyrophosphate
Reactant of Route 4
Pyrithiamine Pyrophosphate
Reactant of Route 5
Reactant of Route 5
Pyrithiamine Pyrophosphate
Reactant of Route 6
Reactant of Route 6
Pyrithiamine Pyrophosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.